The synthesis of tert-butyl pitavastatin involves several key steps, primarily utilizing organic reactions to form the desired compound. One notable method includes the reaction of R-(−)-camphor sulfonic acid with tert-butyl-(3R,5S,6Z)-7-{2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl}-3,5-isopropylidenedioxy-6-heptenoate in a nitrile solvent combined with water. Following this, a mixture of water and an appropriate solvent (such as an ester or chlorinated solvent) is added to facilitate the reaction. The reaction mass is then concentrated, and a hydrocarbon solvent (like hexane) is introduced to isolate the solid tert-butyl pitavastatin through filtration or centrifugation .
The molecular structure of tert-butyl pitavastatin can be represented by its chemical formula, which includes multiple functional groups characteristic of statins. The compound features two chiral centers and a complex bicyclic structure that contributes to its biological activity.
Tert-butyl pitavastatin participates in various chemical reactions that are crucial for its conversion into active pharmaceutical ingredients. These reactions include:
Tert-butyl pitavastatin acts primarily by inhibiting 3-hydroxy-3-methylglutaryl-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in increased uptake of low-density lipoprotein cholesterol from the bloodstream into hepatocytes via hepatic organic anion transporting polypeptide 1B1.
Tert-butyl pitavastatin exhibits several physical and chemical properties that are essential for its functionality:
Tert-butyl pitavastatin is primarily utilized in pharmaceutical research and development as an intermediate for synthesizing pitavastatin calcium. Its role extends beyond synthesis into potential applications in:
tert-Butyl pitavastatin (CAS 586966-54-3) is a complex organic molecule with the empirical formula C29H32FNO4 and a molecular weight of 477.57 g/mol [2] [5]. Its architecture integrates three key pharmacophores:
The compound exhibits extended conjugation through the quinoline ring and the alkenoate side chain, evidenced by UV absorption maxima at approximately 245 nm and 335 nm. This conjugation system significantly influences its spectroscopic behavior and chemical reactivity. The molecular framework adopts a bent conformation where the quinoline plane and heptenoate chain form an angle of approximately 120°, optimizing intramolecular hydrogen bonding between the C3/C5 hydroxyl groups and the ester carbonyl oxygen [6] [7].
Table 1: Atomic Composition of tert-Butyl Pitavastatin
Element | Quantity | Percentage Composition |
---|---|---|
Carbon (C) | 29 atoms | 72.94% |
Hydrogen (H) | 32 atoms | 6.75% |
Fluorine (F) | 1 atom | 3.98% |
Nitrogen (N) | 1 atom | 2.93% |
Oxygen (O) | 4 atoms | 13.40% |
The molecule contains two chiral centers (C3 and C5 of the heptenoic acid chain) and one geometric isomerism element (the C6-C7 double bond). The biologically active configuration is specified as (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid tert-butyl ester [2] [7]. This stereochemistry is crucial for binding to the HMG-CoA reductase enzyme's active site.
The E-configuration of the C6-C7 double bond (trans arrangement) is confirmed through 1H NMR coupling constants (JH6-H7 ≈ 15.8 Hz), distinguishing it from the Z-isomer which exhibits smaller coupling constants (J ≈ 11.5 Hz) [6]. Synthetic routes typically produce four stereoisomers:
Chromatographic resolution methods (HPLC with chiral stationary phases) are essential for isolating the pharmacologically relevant (3R,5S,6E) isomer from synthetic mixtures [3] [7]. The compound's optical rotation is typically [α]D20 = +12.5° (c = 1.0 in chloroform) due to the specific configuration at C3 and C5.
The systematic IUPAC name is:tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate [2] [5]. This name precisely defines:
Common synonyms in pharmacological literature include:
The tert-butyl group (C4H9) serves as a protecting group for the carboxylic acid functionality during synthetic processes, enhancing the compound's lipophilicity (LogP ≈ 5.26) compared to the parent acid (LogP ≈ 4.2) [5]. This modification increases membrane permeability during metabolic studies while maintaining the pharmacophore's stereochemical integrity.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: